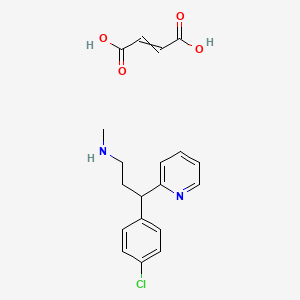

Maleic acid; monodesmethylchlorpheniramine

Description

Properties

Molecular Formula |

C19H21ClN2O4 |

|---|---|

Molecular Weight |

376.8 g/mol |

IUPAC Name |

but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine |

InChI |

InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8) |

InChI Key |

MGNXGZAZRYTQMW-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemical Pathways

Chemical Synthesis of Monodesmethylchlorpheniramine

The chemical synthesis of monodesmethylchlorpheniramine primarily involves the N-demethylation of its precursor, chlorpheniramine (B86927). This process removes one of the two methyl groups from the tertiary amine present in the chlorpheniramine molecule.

The principal starting material for the synthesis of monodesmethylchlorpheniramine is chlorpheniramine . Chlorpheniramine itself can be synthesized through various routes, often involving precursors like 4-chlorobenzophenone (B192759) or starting with hydroxyzine. researchgate.net For the specific synthesis of monodesmethylchlorpheniramine, chlorpheniramine serves as the immediate precursor that undergoes a demethylation reaction.

The conversion of a tertiary amine, such as chlorpheniramine, to its secondary amine derivative, monodesmethylchlorpheniramine, is a classic transformation in organic synthesis. researchgate.net Several methods exist for N-demethylation, with two prominent pathways being the von Braun reaction and the use of chloroformate reagents. researchgate.netnih.gov

Von Braun Reaction : This method traditionally involves reacting the tertiary amine with cyanogen bromide (BrCN) . nih.gov The reaction proceeds through the formation of a quaternary cyanoammonium intermediate. This intermediate then breaks down, yielding the N-demethylated product (as a cyanamide) and an alkyl bromide. The resulting cyanamide (B42294) is subsequently hydrolyzed under acidic or basic conditions to produce the final secondary amine, monodesmethylchlorpheniramine. nih.gov

Chloroformate Reagents : A widely used and often milder alternative to the von Braun reaction employs chloroformate esters, such as phenyl chloroformate or ethyl chloroformate . nih.govwikipedia.org In this process, the tertiary amine attacks the chloroformate, leading to the displacement of the chloride ion and the formation of a carbamate (B1207046) intermediate. This carbamate is then cleaved, typically through hydrolysis, to yield the secondary amine. This method is broadly applied for the N-demethylation of various alkaloids and related compounds. nih.gov

Optimizing the synthesis of monodesmethylchlorpheniramine focuses on maximizing the reaction yield and ensuring high purity of the final product. Key factors in optimization include the choice of reagents, reaction conditions, and purification techniques.

Reaction Conditions : The efficiency of N-demethylation reactions can be highly dependent on temperature, solvent, and reaction time. For instance, the von Braun reaction often requires inert solvents like chloroform (B151607) or ether. nih.gov Milder conditions are generally preferred to minimize side reactions and degradation of the product.

Purification : After the reaction, purification is crucial to isolate monodesmethylchlorpheniramine from unreacted starting material, the fully demethylated product (didesmethylchlorpheniramine), and other byproducts. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are effective for separating the enantiomers of chlorpheniramine and its metabolites, and can be adapted for purification. dergipark.org.trnih.gov The selection of the mobile phase composition, for example, a mixture of n-hexane, isopropanol (B130326) (IPA), and diethylamine (B46881) (DEA), can achieve baseline separation of the desired compounds. dergipark.org.tr The final product is often converted to a salt, such as the maleate (B1232345) salt, to improve stability and handling.

Salt Formation Chemistry: Synthesis of Maleic Acid; Monodesmethylchlorpheniramine

The synthesis of the maleate salt of monodesmethylchlorpheniramine follows standard acid-base reaction principles. While specific literature on the synthesis of the monodesmethylchlorpheniramine salt is scarce, the process is analogous to the well-documented synthesis of chlorpheniramine maleate. This involves reacting the basic amine (in this case, monodesmethylchlorpheniramine) with maleic acid.

Stoichiometric Considerations in Salt Synthesis

The formation of the maleate salt involves the reaction of one molecule of the amine base with one molecule of maleic acid, a dicarboxylic acid. This results in a 1:1 molar ratio of the base to the acid in the final salt product.

In analogous syntheses of chlorpheniramine maleate, this stoichiometry is reflected in the quantities of reactants used. For example, one described method involves reacting 22.5 g (approximately 0.082 moles) of chlorpheniramine with 9.0 g (approximately 0.078 moles) of maleic acid. patsnap.com Another large-scale process uses 190-210 kg of chlorpheniramine hydrolysate with 80-90 kg of maleic acid, which also approximates a 1:1 molar relationship. patsnap.com This equimolar ratio is crucial for ensuring the complete conversion to the desired salt and achieving high purity.

Solvent Systems and Crystallization Conditions for Salt Formation

The choice of solvent and the control of crystallization conditions are critical for obtaining a high yield of pure crystalline salt. The solvent system must be capable of dissolving both the free base and maleic acid at an elevated temperature, while allowing the resulting salt to precipitate upon cooling.

Various solvent systems have been described for the synthesis of the analogous chlorpheniramine maleate salt.

Isopropanol and Methyl tert-butyl ether: In one method, maleic acid is dissolved in isopropanol at 55°C, followed by the addition of the chlorpheniramine base. patsnap.com Subsequently, methyl tert-butyl ether is added to the system. patsnap.com The desired salt crystallizes upon cooling the system to temperatures between 6°C and 15°C. patsnap.com

Absolute Ethanol (B145695): Another common solvent is absolute ethanol. patsnap.com In this process, the chlorpheniramine hydrolysate and maleic acid are mixed in absolute ethanol. patsnap.com After a period of stirring, the mixture is processed and cooled to induce crystallization and centrifugation to isolate the final product. patsnap.com

Solvent Systems and Crystallization Conditions

| Solvent(s) | Process Description | Crystallization Condition | Reference |

|---|---|---|---|

| Isopropanol, Methyl tert-butyl ether | Reactants dissolved at 55°C, followed by addition of co-solvent. | Cooling to 6°C - 15°C | patsnap.com |

| Absolute Ethanol | Reactants mixed in ethanol with stirring. | Cooling, followed by filtration and centrifugation | patsnap.com |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful tools for separating complex mixtures into their individual components. For monodesmethylchlorpheniramine, various chromatographic techniques are utilized to ensure its identity, purity, and quantity in both bulk substances and biological matrices.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. nih.gov Method development and validation are performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. dergipark.org.trijpsjournal.com

Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of chlorpheniramine (B86927) and its related substances, including its primary metabolite, monodesmethylchlorpheniramine. iomcworld.orgresearchgate.net This technique typically employs a non-polar stationary phase (like C18) and a polar mobile phase. iomcworld.orgnih.gov

The separation of monodesmethylchlorpheniramine from its parent compound and other impurities can be challenging due to their structural similarities. helixchrom.com A key aspect of method development is achieving adequate resolution between all components. For instance, a developed HPLC method successfully separated chlorpheniramine maleate (B1232345) impurity C (monodesmethylchlorpheniramine) from the main compound and other impurities with a resolution of at least 1.5. iomcworld.org The method demonstrated suitability for determining the compound in the range of 0.00005 to 0.002 mg/ml. iomcworld.org

Validation of RP-HPLC methods involves assessing parameters such as linearity, accuracy, precision, specificity, and robustness. researchgate.net For the analysis of chlorpheniramine maleate, linearity has been established over concentration ranges like 10-70 μg/ml, with high correlation coefficients (r > 0.999). researchgate.netwisdomlib.org The method's specificity is confirmed by its ability to resolve the analyte peak from those of degradation products generated under stress conditions (e.g., acid, base, oxidation). researchgate.netnih.gov

Table 1: Example of RP-HPLC Method Parameters for Analysis of Chlorpheniramine and Related Substances

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) iomcworld.orgnih.gov |

| Mobile Phase | Mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and organic modifier (e.g., acetonitrile, methanol) nih.govresearchgate.net |

| Flow Rate | Typically 1.0 - 1.5 ml/min iomcworld.orgnih.gov |

| Detection | UV detection at a wavelength such as 214 nm, 255 nm, or 264 nm iomcworld.orgnih.govresearchgate.net |

| Temperature | Controlled, e.g., 30°C iomcworld.org |

Monodesmethylchlorpheniramine is a chiral compound, meaning it exists as two enantiomers (mirror images) which can have different pharmacological activities. Therefore, separating and quantifying these enantiomers is crucial. Chiral HPLC is the primary method for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between the enantiomers. phenomenex.comyoutube.com

A sensitive enantioselective HPLC method has been developed for the simultaneous determination of the enantiomers of chlorpheniramine and its metabolites, including monodesmethylchlorpheniramine (referred to as DCP). nih.gov This method employed a beta-cyclodextrin (B164692) chiral stationary phase. nih.gov Another approach used a coupled achiral-chiral system, where the compound was first separated from the biological matrix on a standard column and then transferred to a chiral amylose (B160209) column for enantiomeric separation. nih.gov

Validation of chiral HPLC methods ensures their accuracy and reliability. dergipark.org.tr Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. For chlorpheniramine enantiomers, methods have been validated with linearity in ranges such as 2-10 μg/mL and high correlation coefficients (r = 0.999). dergipark.org.tr

Table 2: Chiral HPLC Method Validation Findings for Chlorpheniramine Enantiomers

| Validation Parameter | S-(+)-Enantiomer | R-(-)-Enantiomer |

| Linearity Range | 2-10 µg/mL dergipark.org.tr | 2-10 µg/mL dergipark.org.tr |

| Correlation Coefficient (r) | 0.999 dergipark.org.tr | 0.999 dergipark.org.tr |

| LOD | 0.29 µg/mL dergipark.org.tr | 0.44 µg/mL dergipark.org.tr |

| LOQ | 0.88 µg/mL dergipark.org.tr | 1.31 µg/mL dergipark.org.tr |

| Intra-day Precision (RSD%) | 0.25-1.40% dergipark.org.tr | 1.34-1.50% dergipark.org.tr |

| Inter-day Precision (RSD%) | 0.24-0.61% dergipark.org.tr | 1.28-1.40% dergipark.org.tr |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.govmdpi.com It is invaluable for the structural elucidation of impurities and metabolites and for quantifying trace amounts of substances in complex matrices like human plasma. nih.govnih.gov

For monodesmethylchlorpheniramine, LC-MS/MS methods provide definitive structural confirmation by providing molecular weight information and fragmentation patterns. nih.govresearchgate.net This is crucial for identifying unknown degradation products or metabolites. researchgate.net On-line hydrogen/deuterium (H/D) exchange LC-MS can be used as a tool to distinguish between isomers by identifying the number of active hydrogen atoms in the molecule. nih.gov

The high sensitivity of LC-MS allows for the determination of very low concentrations of chlorpheniramine and its metabolites in biological samples. nih.govsbmu.ac.ir A sensitive and convenient LC-MS method was developed for the determination of chlorpheniramine in human plasma, with a linear range of 0.52–20.8 ng/ml. nih.gov Another method for dexchlorpheniramine (B1670334) achieved a limit of quantification (LOQ) of 1.0 ng/ml. sbmu.ac.ir These methods are successfully applied in clinical and pharmacokinetic studies. nih.govsbmu.ac.ir

Table 3: LC-MS/MS Research Findings for Chlorpheniramine Analysis

| Study Focus | Key Finding |

| Method Validation | Developed a convenient LC-MS method for chlorpheniramine in human plasma with a linear range of 0.52–20.8 ng/ml. nih.gov |

| Bioequivalence Study | A validated LC-MS method for dexchlorpheniramine achieved a limit of quantification (LOQ) of 1.0 ng/ml in human plasma. sbmu.ac.ir |

| Metabolite Determination | An enantioselective HPLC method was validated using mass spectrometry detection (MSD) for chlorpheniramine and its metabolites, with measurable concentrations down to 125 pg/ml from a 1-ml plasma sample. nih.gov |

| Degradation Profiling | LC-MS was used to analyze samples subjected to forced degradation to obtain molecular weight information of the degradation products. researchgate.net |

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. sci-hub.box It is particularly well-suited for the chiral separation of pharmaceutical compounds. bit.edu.cn

For the enantiomeric separation of chlorpheniramine, CE methods often employ chiral selectors, such as cyclodextrins (CDs), which are added to the background electrolyte. nih.govnih.gov Different types of cyclodextrins, such as native β-cyclodextrin and modified versions like carboxymethyl-β-CD (CM-β-CD), exhibit different chiral recognition abilities. nih.gov For example, a low concentration of CM-β-CD (1 mg/mL) was sufficient for adequate enantioseparation of chlorpheniramine. nih.gov The use of a mixture of β-CD and glutamate (B1630785) β-CD has also been shown to provide better chiral recognition than a single selector. bit.edu.cn The separation can be influenced by factors such as the concentration of the chiral selector, the pH of the buffer, and the applied voltage. bit.edu.cnnih.gov

Table 4: Capillary Electrophoresis Findings for Chiral Separation of Chlorpheniramine

| Chiral Selector | Concentration for Baseline Separation | Key Observation |

| β-cyclodextrin (β-CD) | 18 mg/mL nih.gov | Achieved almost baseline enantioseparation. nih.gov |

| Carboxymethyl-β-CD (CM-β-CD) | 1 mg/mL nih.gov | Required a much lower concentration for adequate separation compared to β-CD. nih.gov |

| Heptakis (2,3,6-tri-O-methyl)-β-CD (TM-β-CD) | 80 mg/mL nih.gov | Required a very high concentration and resulted in a reversed migration order of the enantiomers. nih.gov |

| Mixture of β-CD and Glutamate β-CD | Not specified | The mixed chiral selector showed better chiral recognition than a single selector. bit.edu.cn |

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. It can be used for both qualitative and quantitative analysis of pharmaceutical substances.

While specific HPTLC methods for monodesmethylchlorpheniramine are less commonly published than HPLC methods, the technique has been successfully applied to the analysis of structurally related compounds. For instance, an HPTLC method was developed for the determination of brompheniramine (B1210426) maleate and phenylephrine (B352888) hydrochloride in tablets. researchgate.net The method involved separation on silica (B1680970) gel plates followed by densitometric measurement of the spots at a specific wavelength. researchgate.net Such a method demonstrated good linearity, precision, and accuracy, indicating its suitability for quantitative analysis. researchgate.net Given the structural similarities, a similar HPTLC approach could be developed and validated for the qualitative and quantitative analysis of monodesmethylchlorpheniramine.

Table 5: Example of HPTLC Method Parameters for a Related Compound (Brompheniramine)

| Parameter | Condition |

| Stationary Phase | HPTLC aluminum sheets of silica gel researchgate.net |

| Mobile Phase | Methylene (B1212753) chloride: methanol: glacial acetic acid: ammonia (B1221849) (17.8: 1.68: 0.4: 0.12, v/v) researchgate.net |

| Detection | Densitometric measurement at 257 nm researchgate.net |

| Linearity Range | 0.8-3.6 µ g/spot researchgate.net |

| Mean % Recovery | 100.6% researchgate.net |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic Approaches for Molecular Structure and State Characterization

Spectroscopy is a cornerstone in the analysis of Maleic acid; monodesmethylchlorpheniramine, offering a non-destructive means to probe its chemical architecture. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its structural connectivity, carbon skeleton, and constituent functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent technique for the definitive structural elucidation of organic molecules in solution. bipm.org For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.

Proton (¹H) NMR spectroscopy of this compound would reveal distinct signals corresponding to the protons of both the monodesmethylchlorpheniramine and maleic acid moieties. The spectrum of the monodesmethylchlorpheniramine portion is expected to show a complex pattern in the aromatic region due to the protons on the chlorophenyl and pyridine (B92270) rings. The aliphatic protons of the ethylamine (B1201723) side chain would appear at higher field, with their chemical shifts and multiplicities providing clear evidence of their connectivity. The N-methyl group would present as a singlet, while the methylene groups would exhibit more complex splitting patterns due to coupling with adjacent protons.

The maleic acid component, upon salt formation, would typically show a singlet for its two equivalent olefinic protons. bipm.org The chemical shift of this singlet is sensitive to factors such as solvent, concentration, and pH. bipm.org In the context of the salt with monodesmethylchlorpheniramine, the acidic protons of maleic acid would be transferred to the basic nitrogen of the ethylamine side chain, leading to a downfield shift of the protons adjacent to the nitrogen and the disappearance of the carboxylic acid proton signals.

A comparative analysis with chlorpheniramine maleate, a structurally similar compound, indicates that the olefinic protons of the maleate moiety resonate around 6.3 ppm. chemicalbook.comnih.gov The aromatic protons of the chlorpheniramine moiety appear in the range of 7.0-8.5 ppm, and the aliphatic protons are observed between 2.5 and 4.5 ppm. chemicalbook.comnih.govdrugbank.com Similar ranges would be anticipated for monodesmethylchlorpheniramine maleate, with adjustments for the replacement of one methyl group with a proton.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (Chlorophenyl & Pyridyl) | 7.0 - 8.5 | m | Complex multiplet |

| Olefinic (Maleate) | ~6.3 | s | Singlet for two equivalent protons |

| Aliphatic (Ethylamine chain) | 2.5 - 4.5 | m | Multiplets due to coupling |

| N-Methyl | ~2.7 | s | Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete carbon count and characterization of the hybridization state (sp³, sp², sp).

For the monodesmethylchlorpheniramine moiety, the aromatic carbons of the chlorophenyl and pyridyl rings would resonate in the downfield region, typically between 110 and 160 ppm. The carbon bearing the chlorine atom would be identifiable by its characteristic chemical shift. The aliphatic carbons of the ethylamine side chain and the N-methyl group would appear at higher field, generally between 20 and 60 ppm.

The maleic acid portion of the salt would exhibit two characteristic signals: one for the olefinic carbons and another for the carboxylate carbons. The olefinic carbons are expected to resonate around 130.0 ppm, while the carboxylate carbons would appear further downfield, at approximately 166.5 ppm. bipm.org The exact positions can be influenced by the solvent and the state of protonation. acs.org

Data from the related chlorpheniramine maleate shows aromatic carbon signals in the range of 120-160 ppm and aliphatic carbons between 30-60 ppm. chemicalbook.comnih.gov The maleate carbons are observed at approximately 135 ppm (olefinic) and 170 ppm (carboxylate). These values serve as a reliable reference for predicting the ¹³C NMR spectrum of monodesmethylchlorpheniramine maleate.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

| Carboxylate (Maleate) | ~167 | |

| Aromatic (Chlorophenyl & Pyridyl) | 110 - 160 | Multiple signals |

| Olefinic (Maleate) | ~130 | |

| Aliphatic (Ethylamine chain) | 30 - 60 | Multiple signals |

| N-Methyl | ~40 |

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the structural integrity of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. reed.edu In the spectrum of monodesmethylchlorpheniramine maleate, COSY would reveal the connectivity of protons within the ethylamine chain and within the aromatic rings, aiding in the assignment of adjacent protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons to which they are attached. mdpi.com An HSQC spectrum would provide a direct link between the proton and carbon assignments, for instance, confirming which proton signal corresponds to a specific carbon in the chlorophenyl ring or the ethylamine backbone. researchgate.net

Together, these 2D NMR techniques provide a comprehensive and detailed structural characterization, leaving no ambiguity in the assignment of the molecular framework of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

The monodesmethylchlorpheniramine moiety would contribute several key absorptions. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching would be observed in the 2850-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridyl and phenyl rings would produce a series of sharp bands in the 1400-1600 cm⁻¹ range. nih.gov A significant band corresponding to the C-Cl stretching vibration would also be present at lower wavenumbers. The N-H stretching of the secondary amine, formed upon demethylation of chlorpheniramine, would be expected in the 3300-3500 cm⁻¹ region.

The maleate component introduces strong and characteristic absorptions. Upon salt formation, the carboxylic acid groups are deprotonated to carboxylates. This would result in the disappearance of the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of strong asymmetric and symmetric C=O stretching bands of the carboxylate group, generally in the regions of 1550-1610 cm⁻¹ and 1300-1420 cm⁻¹, respectively. researchgate.net The C=O stretching of the maleate in chlorpheniramine maleate is observed around 1700 cm⁻¹. nih.govresearchgate.net The C=C stretching of the olefinic bond in maleate typically appears around 1630 cm⁻¹. researchgate.net

Analysis of the closely related chlorpheniramine maleate shows characteristic peaks for N-H stretching at approximately 2350 cm⁻¹, C=O stretching at 1697 cm⁻¹, C=N stretching at 1577 cm⁻¹, and carboxylate vibrations at 1353 cm⁻¹. researchgate.net Similar absorption bands, with slight shifts due to the structural difference, would be expected for monodesmethylchlorpheniramine maleate.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (secondary amine) | 3300 - 3500 | Stretch |

| C-H (aromatic) | 3000 - 3100 | Stretch |

| C-H (aliphatic) | 2850 - 3000 | Stretch |

| C=O (carboxylate) | 1550 - 1610 | Asymmetric Stretch |

| C=C, C=N (aromatic) | 1400 - 1600 | Stretch |

| C=O (carboxylate) | 1300 - 1420 | Symmetric Stretch |

| C-Cl | 700 - 850 | Stretch |

Raman Spectroscopy for Molecular Fingerprinting and Solid-State Analysis

Raman spectroscopy serves as a powerful non-destructive technique for obtaining a specific molecular fingerprint of a substance. youtube.com It provides detailed information about the vibrational modes of a molecule, which are sensitive to its chemical structure and solid-state form. For the maleate salt of monodesmethylchlorpheniramine, Raman spectroscopy can be employed to identify characteristic peaks corresponding to the aromatic rings (chlorophenyl and pyridinyl), the aliphatic chain, and the maleate counter-ion.

The technique is particularly valuable for solid-state analysis, as changes in the crystal lattice, such as polymorphism, can induce shifts in the Raman bands. While specific Raman spectral data for monodesmethylchlorpheniramine maleate is not widely published, analysis of the parent compound, chlorpheniramine maleate (CPM), provides a relevant reference. researchgate.net The spectra would feature prominent bands from the fundamental vibrations of the constituent functional groups, allowing for unambiguous identification and differentiation from other related substances or impurities. youtube.com Furthermore, Raman spectroscopy can be integrated into process analytical technology (PAT) for real-time monitoring of the compound during manufacturing. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing compounds containing chromophores, the parts of a molecule that absorb light in the UV-Vis range. The absorption of UV radiation leads to the excitation of electrons to a higher energy state. ekb.eg The monodesmethylchlorpheniramine molecule contains two primary chromophores: the chlorophenyl group and the pyridinyl ring. These structures are responsible for its characteristic UV absorption profile.

Studies on the closely related chlorpheniramine maleate show a wavelength of maximum absorbance (λmax) in the range of 261-268 nm, depending on the solvent used. ijpsjournal.comwho.int For instance, in 0.1N HCl, the λmax is consistently reported around 261-268 nm. ijpsjournal.comwho.int The intensity of this absorption is directly proportional to the concentration of the compound, a principle defined by the Beer-Lambert law, which forms the basis for its quantification in various samples. ekb.eg Derivative spectrophotometry can also be employed to enhance the resolution of overlapping spectral bands and increase the sensitivity of the analysis. ekb.egekb.eg

The following table summarizes typical UV-Vis spectrophotometric parameters reported for the parent compound, chlorpheniramine maleate, which are expected to be highly similar for its N-desmethyl metabolite due to the identical chromophoric system.

| Parameter | Value | Solvent/Conditions |

| λmax (Zero-Order) | 261 nm | 0.1N HCl |

| λmax (Zero-Order) | 262 nm | Distilled Water |

| λmax (Zero-Order) | 268 nm | 0.1N HCl |

| Linearity Range | 20 - 60 µg/mL | 0.1N HCl |

| Correlation Coefficient (R²) | > 0.999 | 20-60 µg/mL range |

| Limit of Detection (LOD) | 2.2 µg/mL | - |

| Limit of Quantification (LOQ) | 6.6 µg/mL | - |

| This interactive table is based on data from multiple sources. ekb.egijpsjournal.comwho.intekb.eg |

Solid-State Characterization of Maleate Salts

The physical properties of an active pharmaceutical ingredient (API) in its solid form are critical as they can influence stability, solubility, and bioavailability. For the maleate salt of monodesmethylchlorpheniramine, a thorough solid-state characterization is essential.

Powder X-ray Diffraction (PXRD) for Crystalline Polymorphism and Amorphous Content

Powder X-ray Diffraction (PXRD) is the primary technique for investigating the crystalline nature of materials. It provides a unique diffraction pattern based on the arrangement of atoms in the crystal lattice, acting as a fingerprint for a specific crystalline form. nih.gov PXRD is indispensable for identifying and distinguishing between different polymorphs (different crystal structures of the same compound) and for detecting the presence of amorphous (non-crystalline) content. researchgate.net

For halopheniramine maleates, PXRD patterns have been successfully indexed, providing detailed information about their crystal structures. nih.gov Studies involving chlorpheniramine maleate have used PXRD to analyze its interaction with other substances and to characterize its solid form. nih.gov For instance, changes in the basal spacing (d001) of montmorillonite (B579905) clay upon interaction with CPM were quantified using XRD. nih.gov Similarly, PXRD can be used to determine if monodesmethylchlorpheniramine maleate exists in an anhydrous or hydrated state, as different phases will produce distinct diffraction patterns. researchgate.net

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. mdpi.com DSC is used to determine key thermal events such as melting, crystallization, glass transitions, and polymorphic transitions. A DSC thermogram of pure chlorpheniramine shows a sharp endothermic peak corresponding to its melting point, which is a characteristic identifier of the crystalline form. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. mdpi.com TGA is particularly useful for quantifying the loss of volatiles, such as water (in hydrates) or residual solvents. It can also provide information about the thermal stability and decomposition profile of the compound. TGA/DSC analysis of dexchlorpheniramine maleate has been used to confirm its anhydrous nature. researchgate.net

Together, DSC and TGA provide a comprehensive thermal profile of the maleate salt, which is crucial for understanding its stability and for guiding formulation development. nih.gov

Dynamic Vapor Sorption (DVS) for Hydrate (B1144303) and Solvate Formation

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the amount and rate of solvent (typically water) absorption by a sample in a controlled environment of varying relative humidity (RH) at a constant temperature. wikipedia.orgsurfacemeasurementsystems.com The resulting sorption/desorption isotherm provides critical information about a material's hygroscopicity, physical stability, and propensity to form hydrates. tainstruments.comardena.com

The DVS profile can reveal:

Hygroscopicity: The extent of water uptake at different humidity levels.

Hydrate Formation: Abrupt changes in mass at specific RH levels can indicate the formation of a stable hydrate. The stoichiometry of the hydrate can often be calculated from the mass change. tainstruments.com

Amorphous Content: Amorphous materials typically absorb water more readily and continuously than their crystalline counterparts. DVS is a highly sensitive method for detecting and quantifying amorphous content. particle.dk

Physical Stability: Hysteresis between the sorption and desorption curves can indicate structural changes in the material, such as an amorphous-to-crystalline transition or the formation of a less stable hydrate. tainstruments.com

Understanding the interaction of monodesmethylchlorpheniramine maleate with water vapor through DVS is vital for determining appropriate storage conditions and predicting its long-term stability. wikipedia.org

Application of Chemometrics in Spectroscopic Data Analysis and Interpretation

Spectroscopic techniques generate large and complex datasets that can be challenging to interpret directly. Chemometrics utilizes multivariate mathematical and statistical methods to extract meaningful information from this chemical data. particle.dk In the analysis of monodesmethylchlorpheniramine maleate, chemometrics is invaluable when applied to data from techniques like Raman, IR, and UV-Vis spectroscopy.

A prominent application is the development of quantitative models using Partial Least Squares Regression (PLSR). nih.gov PLSR is a supervised technique that correlates the spectral data (X-variables) with a known property, such as the concentration of the active ingredient (Y-variable). mdpi.com For chlorpheniramine maleate, PLSR models have been successfully developed using Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy for the non-destructive quantification of the drug in tablets and granules. nih.govmdpi.com

The development of a robust chemometric model often involves several steps, including spectral pre-processing to reduce noise and correct for baseline shifts. Common pre-processing methods include Standard Normal Variate (SNV) and derivative calculations. youtube.comnih.gov The performance of these models is evaluated using statistical parameters like the coefficient of determination (R²) and the Root Mean Square Error of Prediction (RMSEP). mdpi.com

The table below presents an example of PLSR model parameters from a study on chlorpheniramine maleate tablets using ATR-IR spectroscopy, demonstrating the power of chemometrics.

| Model Parameter | Value | Details |

| Spectroscopic Technique | Attenuated Total Reflectance IR (ATR-IR) | Non-destructive analysis |

| Chemometric Method | Partial Least Squares Regression (PLSR) | Quantitative modeling |

| Data Pre-treatment | Area Normalization + Standard Normal Variate (SNV) | Reduces spectral noise and variability |

| Number of Latent Factors | 8 | Optimal number for the model |

| R² (Calibration) | 0.9716 | Goodness of fit for the calibration set |

| R² (Cross-Validation) | 0.9602 | Predictive ability of the model |

| RMSEP | 1.7786 | Root Mean Square Error of Prediction |

| This interactive table is based on data from a chemometric analysis of CPM tablets. nih.govmdpi.com |

By applying chemometric tools like PLSR and Principal Component Analysis (PCA), it is possible to build powerful predictive models for quantification and to explore complex datasets for quality control and process monitoring. nih.govnih.gov

Chemical Stability and Degradation Pathways

Forced Degradation Studies (Non-Biological)

Hydrolytic Degradation Under Acidic, Basic, and Neutral Conditions

Specific kinetic data and degradation product identification for the hydrolysis of monodesmethylchlorpheniramine maleate (B1232345) under acidic, basic, and neutral conditions are not detailed in the reviewed literature.

For the parent compound, chlorpheniramine (B86927) maleate, degradation has been observed under both acidic and basic stress conditions. nih.govresearchgate.net

Acidic Conditions: In one study, chlorpheniramine maleate showed 2.31% degradation when subjected to acidic stress. nih.gov

Basic Conditions: The same study reported more significant degradation under basic conditions, with a 10.49% decrease in chlorpheniramine maleate. nih.gov Another study also confirmed degradation under basic stress, identifying three impurity peaks. nih.gov

Neutral Conditions: The maleate moiety of chlorpheniramine maleate has been shown to degrade in aqueous solutions over time, while the chlorpheniramine portion remained stable under the same conditions. nih.govresearchgate.net

Table 1: Summary of Hydrolytic Degradation of Chlorpheniramine Maleate (Parent Compound)

| Stress Condition | Degradation (%) | Number of Degradation Products |

|---|---|---|

| Acidic (1.0 M & 5.0 M HCl) | 2.31% | 1 |

| Basic (1.0 M & 5.0 M NaOH) | 10.49% | 3 |

Data pertains to the parent compound, Chlorpheniramine Maleate, as specific data for its monodesmethyl metabolite is not available. nih.gov

Oxidative Degradation Mechanisms

The oxidative degradation of monodesmethylchlorpheniramine maleate has not been specifically characterized. However, the N-demethylation of chlorpheniramine is a known metabolic pathway, suggesting that the tertiary amine in chlorpheniramine is susceptible to oxidation, which could lead to the formation of monodesmethylchlorpheniramine. nih.gov

Studies on chlorpheniramine maleate show its susceptibility to oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂). nih.govresearchgate.netresearchgate.net

One study reported a 4.10% degradation of chlorpheniramine maleate under oxidative stress. nih.gov

The formation of chlorpheniramine N-oxide is a known oxidative degradation pathway for the parent compound. nih.govgoogle.com The mechanism involves the oxidation of the tertiary amine group.

Photolytic Degradation Pathways

There is no specific information on the photolytic degradation pathways of monodesmethylchlorpheniramine maleate.

The parent compound, chlorpheniramine maleate, has been subjected to photolytic stress by exposure to UV or solar radiation. nih.govresearchgate.netrsc.org

In one forced degradation study, chlorpheniramine maleate exhibited 3.59% degradation under photolytic conditions. nih.gov

The degradation kinetics of chlorpheniramine in aqueous media have been shown to be significantly accelerated in the presence of a photocatalyst and solar radiation, with the process being mediated by the formation of hydroxyl radicals (•OH). rsc.org

Thermal Degradation Kinetics and Products

The thermal degradation kinetics and the resulting products for monodesmethylchlorpheniramine maleate are not described in the available literature.

Forced degradation studies on chlorpheniramine maleate indicate that it is susceptible to thermal stress.

A study reported 10.39% degradation when a solution containing chlorpheniramine maleate was subjected to thermal stress. nih.gov The degradation profile under thermal stress was noted to be similar to that of basic stress, suggesting related degradation pathways. nih.gov

Table 2: Summary of Forced Degradation of Chlorpheniramine Maleate (Parent Compound)

| Stress Condition | Degradation (%) |

|---|---|

| Acid Hydrolysis | 2.31% |

| Base Hydrolysis | 10.49% |

| Oxidation (H₂O₂) | 4.10% |

| Photolytic | 3.59% |

| Thermal | 10.39% |

Data pertains to the parent compound, Chlorpheniramine Maleate, as specific data for its monodesmethyl metabolite is not available. nih.gov

Identification and Structural Elucidation of Degradation Products

While degradation products for monodesmethylchlorpheniramine maleate have not been specifically isolated and identified, the methodologies used for its parent compound are standard practice.

Isolation Techniques for Degradants (e.g., SPE, Preparative HPLC)

The isolation of degradation products from complex mixtures resulting from forced degradation studies is critical for their structural identification.

Preparative High-Performance Liquid Chromatography (HPLC): This is a common technique for isolating impurities and degradation products from pharmaceutical substances. researchgate.net

Solid-Phase Extraction (SPE): SPE is often used for sample clean-up and concentration of degradants from a sample matrix before further analysis or isolation by techniques like HPLC. researchgate.net

Reversed-Phase HPLC: This method has been widely used to separate chlorpheniramine from its degradation products and other components in various formulations. nih.govnih.gov These chromatographic methods would be suitable for the separation of potential degradants of monodesmethylchlorpheniramine.

Influence of Microenvironmental pH on Salt Stability and Free Base Conversion

The stability of a salt form of a drug, such as monodesmethylchlorpheniramine maleate, is significantly influenced by the pH of its microenvironment. researchgate.net For salts of weakly basic drugs with weakly acidic counter-ions, there is a critical pH value known as the pH of maximum solubility (pHmax). nih.govresearchgate.net Below the pHmax, the salt form is thermodynamically stable. However, at pH values above the pHmax, the salt can disproportionate, leading to the conversion to its free base form. nih.govresearchgate.net

This conversion can have significant consequences, as the free base often exhibits different physicochemical properties, including lower aqueous solubility and potentially higher volatility, compared to the salt form. nih.gov The process of converting an alkylammonium salt to its water-insoluble free amine is typically achieved by treating it with a base. quora.com

The pHmax is a key parameter in predicting the stability of a salt in a solid dosage form. The microenvironmental pH of a tablet or capsule is determined by the acidic or basic properties of the excipients used in the formulation. If the microenvironmental pH is above the pHmax of the drug salt, there is a risk of salt-to-free base conversion. nih.gov

For a basic drug like monodesmethylchlorpheniramine, the maleate salt is formed to enhance its aqueous solubility and stability. However, if the formulation contains basic excipients that raise the microenvironmental pH above the pHmax of monodesmethylchlorpheniramine maleate, the equilibrium will shift towards the formation of the free base.

Studies on other maleate salts have demonstrated this phenomenon. For one basic drug, tablet formulations showed significant potency loss due to the conversion of the maleate salt to its volatile free base, which was driven by a microenvironmental pH of 4.3. nih.gov Stability was achieved by adding an acidic excipient, citric acid, to lower the microenvironmental pH to below 3.0, thus preventing the conversion. nih.gov

The tendency for disproportionation is also related to the solubility of the salt form; higher solubility salts often have a lower pHmax, making them more susceptible to conversion to the free base in the presence of basic excipients. bohrium.com The relationship between pH and the solubility of basic salts is a well-established principle; they are generally more soluble in acidic solutions and less soluble in basic solutions. youtube.com

| pH Condition | Stability of Monodesmethylchlorpheniramine Maleate | Predominant Form |

| pH < pHmax | Stable | Salt form |

| pH > pHmax | Unstable (potential for disproportionation) | Free base |

General Principles of Alkylamine Degradation during Chemical Treatments (e.g., Chlorination/Chloramination)

Alkylamines, including secondary amines like monodesmethylchlorpheniramine, are susceptible to degradation by chemical treatments such as chlorination and chloramination, which are common disinfection methods for drinking water. acs.orgnih.gov The degradation pathways and rates are dependent on factors like the structure of the amine, pH, and the type of disinfectant used.

Chlorination:

Tertiary alkylamines have been shown to degrade almost instantaneously during chlorination to quantitatively form aldehydes and secondary alkylamines. nih.govacs.org This reaction proceeds through the formation of an unstable N-chloroammonium intermediate, which then undergoes elimination. For a secondary amine like monodesmethylchlorpheniramine, the initial reaction with chlorine would be the formation of a secondary chloramine (B81541) (N-chloramine). This intermediate is also subject to further degradation.

The degradation of primary alkylamines under chlorination involves the formation of dichlorinated species, which then degrade over a longer timescale. acs.org While monodesmethylchlorpheniramine is a secondary amine, its degradation can be expected to be rapid in the presence of excess chlorine.

Chloramination:

During chloramination, the degradation of tertiary alkylamines is observed to be much slower compared to chlorination, with lower yields of aldehydes. acs.orgnih.gov The major products are still aldehydes and secondary alkylamines. acs.orgnih.gov These products are relatively stable, which has implications for the formation of disinfection byproducts like nitrosamines, as secondary amines are precursors to their formation. acs.orgnih.gov

Given that monodesmethylchlorpheniramine is a secondary alkylamine, it can react with chloramines. The general reaction involves the formation of an N-chloramine intermediate, which can then undergo further reactions. The rate of degradation during chloramination is generally slower than with free chlorine.

The degradation of alkylamines during these disinfection processes can lead to the formation of various byproducts, including:

Other amines (through dealkylation) acs.orgnih.gov

Nitriles (at low yields) acs.orgnih.gov

Halogenated nitroalkanes (such as trichloronitromethane at very low yields during chlorination) acs.orgnih.gov

These degradation principles are important in environmental chemistry, particularly in understanding the fate of pharmaceutical residues in water treatment processes.

Intermolecular Interactions and Solid State Chemistry Excluding Formulation Impact

Hydrogen Bonding Networks in Maleate (B1232345) Salt Crystals

Hydrogen bonding is a predominant force in the crystal structure of maleate salts, creating robust networks that define the supramolecular architecture. In the case of salts formed between a basic API and maleic acid, the protonated amine of the API acts as a hydrogen bond donor, while the carboxylate and carboxylic acid groups of the maleate monoanion serve as acceptors.

A defining feature of the maleate anion in the solid state is the formation of a strong intramolecular hydrogen bond between the protonated carboxylic acid group and the adjacent carboxylate group. This interaction is a consistent motif observed across various maleate salt crystal structures. iucr.orgnih.gov Beyond this internal bonding, the maleate anion actively participates in extensive intermolecular hydrogen bonding.

The primary interactions governing the crystal packing are typically N⁺-H···O⁻ hydrogen bonds between the protonated API and the carboxylate group of the maleate anion. Additionally, O-H···O bonds can link adjacent maleate anions, and in hydrated forms, water molecules can act as bridges, further strengthening the network through O-H···O and N-H···O interactions. nih.gov These interactions often assemble the constituent ions into higher-order structures, such as one-dimensional chains or two-dimensional sheets. scispace.comresearchgate.net For example, studies on bedaquilinium maleate have shown that N—H⋯O and O—H⋯O hydrogen-bonding interactions connect cations and anions into strongly bonded, ribbon-like structures. iucr.org

Table 1: Representative Hydrogen Bond Geometries in Maleate Salts

| Donor (D) | Acceptor (A) | D-H···A Interaction | Distance (Å) (Typical) | Angle (°) (Typical) | Role in Crystal Lattice |

| O-H (Maleate) | O=C (Maleate) | Intramolecular | ~2.4 - 2.5 | ~150 - 170 | Stabilizes maleate conformation |

| N⁺-H (API) | O⁻ (Maleate) | Intermolecular | ~2.6 - 2.8 | ~160 - 175 | Primary ion pairing interaction |

| O-H (Maleate) | O⁻ (Maleate) | Intermolecular | ~2.5 - 2.7 | ~165 - 175 | Links adjacent anions |

| C-H (API) | O (Maleate) | Intermolecular | ~3.2 - 3.5 | ~140 - 160 | Weaker interaction contributing to packing |

Note: Data are generalized from typical organic salt crystal structures as specific data for monodesmethylchlorpheniramine maleate is not publicly available.

Crystal Engineering and Supramolecular Chemistry of Maleate Salts

Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. ub.edu In the context of monodesmethylchlorpheniramine maleate, crystal engineering principles are employed to create a stable crystalline salt with desired physical properties. The formation of the salt itself is a primary crystal engineering strategy, converting the parent molecule into an ionic species with distinct packing arrangements. ub.edu

The key to the supramolecular chemistry of maleate salts lies in the predictable hydrogen bonding patterns, often referred to as "supramolecular synthons." ub.edu The most robust synthon in this system is the charge-assisted hydrogen bond between the protonated nitrogen of monodesmethylchlorpheniramine and the carboxylate of the maleate anion. By understanding these synthons, it is possible to predict and potentially control the resulting crystal lattice.

Strategies in the crystal engineering of maleate salts include:

Polymorph Screening: Investigating different crystallization conditions (e.g., solvent, temperature) to isolate various crystalline forms (polymorphs) with different packing and, consequently, different properties.

Solvate/Hydrate (B1144303) Formation: Incorporating solvent molecules into the crystal lattice can create new hydrogen bonding opportunities and result in different, often more stable, structures. nih.gov For instance, bedaquilinium maleate has been shown to form various solvates, including a hemihydrate and solvates with THF, acetone, and ethyl acetate, each with a unique crystal structure. iucr.orgnih.gov

The ultimate goal is to generate a solid form with optimal stability and physical characteristics derived from its specific supramolecular arrangement.

Co-crystallization Strategies with Maleic Acid (Theoretical Aspects)

Co-crystallization is a technique used to modify the physicochemical properties of an API by incorporating a neutral co-former into the crystal lattice in a stoichiometric ratio. nih.govjapsonline.com While maleic acid is primarily used as a salt former, its potential as a co-former in co-crystals is a subject of theoretical interest.

The formation of a salt versus a co-crystal is generally predicted by the "ΔpKa rule." A difference in pKa between the basic API and the acidic co-former (ΔpKa = pKa(protonated base) - pKa(acid)) of greater than 3 typically results in proton transfer and salt formation. nih.gov Given that maleic acid has a low first pKa value (around 1.9), it is highly likely to form a salt with most basic APIs. nih.gov

However, under certain conditions or with very weakly basic compounds, maleic acid could theoretically participate in co-crystal formation. In such a scenario, the interaction would not involve full proton transfer but rather neutral O-H···N or O-H···O hydrogen bonds. Theoretical strategies for screening for such potential co-crystals include: jddtonline.info

Cambridge Structural Database (CSD) Analysis: Searching the CSD for known structures containing maleic acid and similar functional groups to identify common, non-ionic hydrogen bonding motifs.

Hansen Solubility Parameters: Predicting miscibility between the API and co-former, where similar parameters suggest a higher likelihood of co-crystal formation.

Computational Modeling: Using molecular modeling to predict the stability of hypothetical co-crystal lattices compared to the individual components and the corresponding salt.

In the caffeine-maleic acid system, both 1:1 and 2:1 co-crystals have been identified, demonstrating that maleic acid can act as a co-former in specific cases. researchgate.net

Amorphous Solid Dispersions: Preparation and Characterization (from a chemical perspective)

Amorphous solid dispersions (ASDs) are molecular mixtures of an API and a polymer carrier, where the API is present in a non-crystalline, amorphous state. nih.gov This form can enhance solubility but requires stabilization to prevent recrystallization. Combining salt formation with ASD technology is a strategy to improve the stability of the amorphous form. nih.gov

Preparation Methods: From a chemical perspective, the goal of ASD preparation is to achieve a homogeneous molecular dispersion by disrupting the API's crystal lattice and embedding it within the polymer matrix. Common laboratory and industrial methods include:

Spray Drying: A solution of the API salt and polymer is rapidly dried by atomizing it into a hot gas stream. The rapid solvent evaporation prevents crystallization.

Hot-Melt Extrusion (HME): The API salt and polymer are mixed and heated to form a molten mass, which is then forced through a die. The API dissolves in the molten polymer, and the mixture is rapidly cooled to solidify it in an amorphous state.

Solvent Evaporation/Rotary Evaporation: The API salt and polymer are dissolved in a common solvent, which is then slowly evaporated under vacuum, leaving a solid film or powder of the dispersion. nih.gov

Characterization Techniques: Characterization of ASDs focuses on confirming the amorphous nature of the API and assessing its interaction with the polymer.

Powder X-Ray Diffraction (PXRD): This is the primary tool to verify the absence of crystallinity. An amorphous solid will produce a broad, diffuse halo, whereas a crystalline material will show sharp Bragg peaks. nih.gov

Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the ASD. A single Tg, intermediate between that of the pure API and the polymer, indicates a homogeneous, molecularly dispersed system. The absence of a melting endotherm confirms the lack of crystalline API. nih.gov

Spectroscopy (FTIR, Raman): Infrared and Raman spectroscopy can provide insights into the intermolecular interactions between the drug and the polymer. Shifts in vibrational frequencies (e.g., of the carboxylate or amine groups) can indicate the formation of hydrogen bonds between the maleate salt and the polymer, which is crucial for the stability of the dispersion. pharmaexcipients.com

Table 2: Key Characterization Techniques for Amorphous Solid Dispersions

| Technique | Information Provided | Typical Observation for a Successful ASD |

| Powder X-Ray Diffraction (PXRD) | Degree of crystallinity | Broad, amorphous halo; absence of sharp peaks. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting point (Tm) | A single Tg value; absence of a melting endotherm for the API. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Intermolecular interactions (e.g., hydrogen bonding) | Shifts in characteristic absorption bands (e.g., C=O, N-H) indicating drug-polymer interaction. |

| Raman Spectroscopy | Molecular structure and crystallinity | Absence of sharp peaks corresponding to the crystalline API; can be used for quantitative analysis of residual crystallinity. pharmaexcipients.com |

Theoretical Studies and Computational Chemistry

Molecular Modeling and Dynamics Simulations of Monodesmethylchlorpheniramine and its Maleate (B1232345) Salt

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For monodesmethylchlorpheniramine maleate, these models are crucial for understanding its conformational landscape and the dynamics of the ionic interaction between the two components.

Molecular Mechanics and Force Fields: A common starting point for modeling larger molecules like monodesmethylchlorpheniramine is the use of molecular mechanics (MM). This approach employs classical physics to approximate the potential energy of a system. The choice of a suitable force field, such as AMBER or CHARMM, is critical for accurately describing the bond lengths, angles, and torsional potentials within the monodesmethylchlorpheniramine cation and the maleate anion.

Conformational Analysis: Monodesmethylchlorpheniramine possesses several rotatable bonds, leading to a multitude of possible conformations. Computational methods can systematically explore this conformational space to identify low-energy structures. chemrxiv.orgnih.govnih.gov This is essential for understanding how the molecule might orient itself in different environments. The chiral center in monodesmethylchlorpheniramine adds another layer of complexity, with enantiomers potentially exhibiting different preferred conformations.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule over time, solving Newton's equations of motion for the atoms in the system. nih.gov For monodesmethylchlorpheniramine maleate, an MD simulation in a solvent like water could reveal:

The stability of the ionic bond between the protonated amine of monodesmethylchlorpheniramine and the carboxylate groups of maleic acid.

The solvation structure and the role of water molecules in mediating the interaction.

The flexibility of the molecule and the accessible range of conformations at a given temperature.

| Property | Value | Source |

| Molecular Formula | C19H21ClN2O4 | scbt.com |

| Molecular Weight | 376.83 g/mol | scbt.com |

| CAS Number | 22630-25-7 | scbt.com |

| Base Component Formula | C15H17ClN2 | |

| Acid Component Formula | C4H4O4 | |

| Base Molecular Weight | 260.76 g/mol | |

| Acid Molecular Weight | 116.07 g/mol | |

| Stereochemistry | Racemic | ncats.io |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed and accurate description of the electronic structure of a molecule compared to molecular mechanics. nih.govnih.gov

Density Functional Theory (DFT): DFT is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For monodesmethylchlorpheniramine maleate, DFT calculations can be used to:

Optimize the geometry of the individual ions and the ion pair to find the most stable arrangement of atoms.

Calculate the distribution of electron density and identify regions that are electron-rich or electron-poor. This is crucial for understanding the molecule's reactivity.

Determine the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

Conformational Energy Profile: By performing quantum chemical calculations on various conformations of monodesmethylchlorpheniramine, a detailed potential energy surface can be constructed. This allows for the precise determination of the energy barriers between different conformations and the identification of the global minimum energy structure.

Interaction Energy Analysis: The strength and nature of the interaction between the monodesmethylchlorpheniramine cation and the maleate anion can be quantified using quantum chemical methods. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density at the bond critical points between the ions, providing insight into the nature of the ionic and hydrogen bonds.

Prediction of Spectroscopic Properties via Computational Methods

Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model. bohrium.comnih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its IR spectrum. By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), the vibrational modes and their corresponding frequencies can be predicted. nih.govmdpi.com For monodesmethylchlorpheniramine maleate, this would allow for the assignment of specific peaks to the vibrations of the aromatic rings, the alkyl chain, and the maleate counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated by determining the magnetic shielding of each nucleus in the presence of an external magnetic field. These calculations are highly sensitive to the molecular geometry, making them a valuable tool for conformational analysis. nih.gov Predicted NMR spectra for different conformers of monodesmethylchlorpheniramine could be compared to experimental spectra to determine the dominant conformation in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The absorption of UV-Vis light corresponds to the excitation of electrons from occupied to unoccupied molecular orbitals. Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum. bohrium.comnih.gov

| Spectroscopic Technique | Predicted Properties |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transition energies and oscillator strengths |

Structure-Activity Relationships (SAR) from a Purely Chemical Reactivity/Binding Perspective (No Biological Efficacy)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its activity. nih.govnih.govlibretexts.orgamanote.com In this context, "activity" refers to chemical reactivity or binding affinity, not biological effect.

Quantum Chemical Descriptors: Various properties derived from quantum chemical calculations can be used as descriptors in SAR studies. These include:

Frontier Orbital Energies (HOMO and LUMO): As mentioned earlier, these are related to the molecule's electron-donating and accepting capabilities.

Electrostatic Potential: The electrostatic potential mapped onto the molecule's surface can identify regions prone to electrostatic interactions, which are crucial for binding to other molecules.

Atomic Charges: The distribution of partial charges on the atoms can indicate sites susceptible to nucleophilic or electrophilic attack.

Molecular Shape and Size Descriptors: These can be used to understand how the molecule might fit into a binding site.

Reactivity Analysis: By analyzing these descriptors, one can make predictions about the chemical reactivity of monodesmethylchlorpheniramine. For example, the locations of the HOMO and LUMO can suggest which parts of the molecule are most likely to be involved in chemical reactions. The presence of the chlorine atom, the pyridine (B92270) ring, and the secondary amine all influence the molecule's electronic properties and, consequently, its reactivity.

Comparative Studies: SAR from a chemical reactivity perspective would involve comparing the computational descriptors of monodesmethylchlorpheniramine with those of its parent compound, chlorpheniramine (B86927), and its other metabolite, didesmethylchlorpheniramine. The removal of a methyl group from the nitrogen atom in chlorpheniramine to form monodesmethylchlorpheniramine alters the steric and electronic environment around the nitrogen, which would be reflected in the calculated descriptors and could influence its chemical binding properties.

Future Research Directions and Unanswered Questions in Chemical Science

Exploration of Novel Synthetic Routes for Monodesmethylchlorpheniramine and Analogues

The synthesis of monodesmethylchlorpheniramine is intrinsically linked to the synthesis of chlorpheniramine (B86927) itself, often being a target for metabolic studies rather than direct synthesis. However, the development of novel and efficient synthetic routes for monodesmethylchlorpheniramine and its analogues is a crucial area of research. Current synthetic strategies for chlorpheniramine often involve the reaction of 4-chlorophenylacetonitrile with 2-chloropyridine (B119429) in the presence of sodium amide, followed by alkylation with 2-dimethylaminoethylchloride. wikipedia.orggoogle.com Another approach starts with the alkylation of pyridine (B92270) with 4-chlorophenylacetonitrile to form 2-(4-chlorobenzyl)pyridine, which is then alkylated. wikipedia.org

Future research could focus on metal-free synthetic methodologies, which are gaining traction for their environmental and economic benefits. researchgate.net The development of stereoselective syntheses for the chiral center in monodesmethylchlorpheniramine would be particularly valuable, as the biological activity of chlorpheniramine enantiomers is known to differ significantly. nih.govdergipark.org.tr Exploring enzymatic or chemo-enzymatic routes could offer a highly selective means to produce the desired enantiomer of monodesmethylchlorpheniramine. Furthermore, the synthesis of a broader range of analogues, with modifications to the pyridine or chlorophenyl rings, could lead to a better understanding of structure-activity relationships.

Advancements in Ultra-Sensitive Analytical Techniques for Trace Analysis

The detection and quantification of monodesmethylchlorpheniramine, often present at trace levels in biological and environmental samples, necessitates the development of increasingly sensitive analytical techniques. High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone of this analysis. researchgate.netresearchgate.net Enantioselective HPLC methods, often employing chiral stationary phases like cyclodextrins, have been developed to separate the enantiomers of chlorpheniramine and its metabolites. nih.govresearchgate.netcapes.gov.br

Future advancements should aim to lower the limits of detection and quantification. The coupling of liquid chromatography with mass spectrometry (LC-MS) has already proven to be a highly sensitive and specific method for the determination of chlorpheniramine and its metabolites in human plasma. nih.gov Further research into microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), can enhance sample preconcentration, thereby improving the sensitivity of subsequent HPLC analysis. researchgate.netscielo.brcore.ac.uk The development of novel chiral stationary phases with enhanced recognition capabilities for monodesmethylchlorpheniramine enantiomers would also represent a significant step forward.

Deeper Mechanistic Understanding of Complex Degradation Pathways in Diverse Chemical Environments

The stability of both the monodesmethylchlorpheniramine molecule and its maleate (B1232345) counter-ion is a critical factor, particularly in pharmaceutical formulations and in the environment. Studies have shown that the maleate moiety of chlorpheniramine maleate can degrade in solution over time, eventually decomposing to carbon dioxide. nih.gov The chlorpheniramine molecule itself can undergo photodegradation, a process that can be accelerated by photocatalysts. rsc.orgrsc.org

A deeper understanding of the degradation pathways in various chemical environments is needed. For instance, the degradation of chlorpheniramine in the presence of other pharmaceutical ingredients, such as phenylephrine (B352888), has been observed to produce adducts. acs.org The influence of pH on the stability of chlorpheniramine maleate has also been noted, with greater stability in acidic conditions. actapharmsci.com Future research should employ advanced analytical techniques to identify and characterize all major and minor degradation products of monodesmethylchlorpheniramine maleate under a range of conditions, including exposure to light, heat, humidity, and various pH levels. The role of reactive oxygen species in the degradation process also warrants further investigation. researchgate.net

Computational Design of Chemically Stable Maleate Salt Forms

The formation of a maleate salt can significantly influence the physicochemical properties of a drug substance, including its stability. nih.govresearchgate.net The stability of maleate salts can be affected by factors such as the microenvironmental pH in a solid dosage form. nih.gov For instance, if the pH of the microenvironment is above the pH of maximum solubility, the salt can convert to its free base, which may be more prone to degradation or volatilization. nih.gov

Computational modeling presents a powerful tool for the rational design of more stable salt forms. Molecular dynamics simulations can be used to study the association processes between the protonated drug molecule and the maleate counterion in aqueous solution, providing insights into the intermolecular interactions that govern stability. mdpi.com Density functional theory (DFT) calculations can be employed to investigate the conformational flexibility of the drug-maleate ion pair and the energetics of different crystal packing arrangements. researchgate.net By understanding the relationship between the chemical structure and the solid-state properties, it may be possible to predict and design maleate salt forms of monodesmethylchlorpheniramine with enhanced chemical stability. Future research in this area could lead to the development of more robust and reliable pharmaceutical formulations. nih.gov

Investigation of Chiral Recognition Mechanisms at a Molecular Level

The stereoselectivity of chlorpheniramine's biological activity, with the S-(+)-enantiomer being significantly more potent, underscores the importance of understanding chiral recognition mechanisms at a molecular level. nih.govdergipark.org.tr This understanding is crucial for the development of effective enantioselective analytical separations and for elucidating the compound's interaction with biological targets. Chiral recognition is often achieved in analytical systems through the use of chiral selectors, such as cyclodextrins, which form transient diastereomeric complexes with the enantiomers. nih.govresearchgate.netcapes.gov.br

The "three-point interaction model" is a fundamental concept in chiral recognition, suggesting that a minimum of three simultaneous interactions between the chiral selector and the analyte are necessary for enantiomeric discrimination. researchgate.net Future research should focus on elucidating the specific molecular interactions—such as hydrogen bonding, hydrophobic interactions, and steric hindrance—that govern the chiral recognition of monodesmethylchlorpheniramine. A combination of experimental techniques, including chromatography, capillary electrophoresis, and spectroscopy, with computational modeling can provide a detailed picture of the binding event. capes.gov.br This knowledge could facilitate the design of more effective chiral selectors and provide insights into the stereoselective metabolism and pharmacological action of monodesmethylchlorpheniramine.

Comprehensive Characterization of Spectroscopic Signatures and Their Correlation to Chemical State

A thorough characterization of the spectroscopic signatures of monodesmethylchlorpheniramine maleate is essential for its identification and for monitoring its chemical state. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable in this regard. 1H NMR spectroscopy can provide detailed information about the molecular structure, and has been used to determine chlorpheniramine maleate in pharmaceutical preparations. nih.gov Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography, allows for the sensitive detection and identification of the compound and its metabolites. nih.govnist.gov

Future research should aim to build a comprehensive spectroscopic database for monodesmethylchlorpheniramine and its maleate salt. This would include detailed analysis of 1H and 13C NMR spectra, as well as advanced 2D NMR techniques to fully assign all signals and elucidate subtle structural features. nih.govchemicalbook.comdrugbank.comhmdb.ca High-resolution mass spectrometry can provide accurate mass measurements for unequivocal identification and can be used to fragment the molecule to gain structural information. Correlating these spectroscopic signatures with the compound's chemical state—for example, changes in the spectra upon degradation or interaction with other molecules—will be crucial for a complete understanding of its chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.